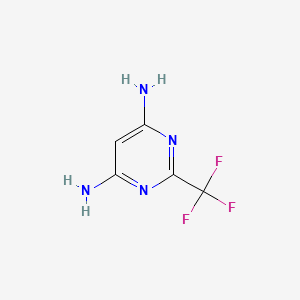

2-(Trifluoromethyl)pyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHAREFZRGNRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288171 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-46-8 | |

| Record name | 672-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Trifluoromethyl)pyrimidine-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of 2-(Trifluoromethyl)pyrimidine-4,6-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document synthesizes foundational principles of physical organic chemistry, predictive methodologies, and detailed experimental protocols to empower researchers to characterize this and similar compounds.

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including nucleobases essential for life.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The subject of this guide, this compound, presents a fascinating case study in molecular design. The interplay between the electron-donating amino groups at the 4 and 6 positions and the strongly electron-withdrawing trifluoromethyl group at the 2-position creates a unique electronic environment that dictates its fundamental properties and potential as a drug candidate.[2] Understanding the basicity, solubility, and stability of this molecule is paramount for its successful application in drug development programs.

Physicochemical Properties: A Blend of Theory and Practical Guidance

A molecule's journey from a laboratory curiosity to a therapeutic reality is paved with a deep understanding of its physicochemical characteristics. For this compound, these properties are largely governed by the electronic tug-of-war between its substituents.

Basicity and pKa: The Heart of the Matter

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in a biological system. It influences absorption, distribution, metabolism, excretion, and target engagement. The pKa is the pH at which a molecule is 50% in its ionized (protonated) and 50% in its neutral form.

2.1.1. Theoretical Considerations and Predicted pKa

The basicity of pyrimidine is significantly lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[3] In this compound, the two amino groups are strong electron-donating groups, which would be expected to increase the basicity of the ring nitrogens and the exocyclic amino groups. Conversely, the trifluoromethyl group at the 2-position is a potent electron-withdrawing group, which significantly decreases the basicity of the pyrimidine ring.[4]

Given the opposing electronic effects, predicting the exact pKa value is challenging without experimental data. However, computational methods can provide valuable estimates. Various quantum mechanical and quantitative structure-activity relationship (QSAR) models are available for pKa prediction.[5][6] For a molecule like this compound, multiple protonation sites exist: the two ring nitrogens and the two exocyclic amino groups. The most likely site of first protonation is one of the exocyclic amino groups, as their basicity is generally higher than that of the ring nitrogens in diaminopyrimidines. The electron-withdrawing trifluoromethyl group will substantially lower the pKa of the ring nitrogens.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Method of Prediction | Significance in Drug Development |

| pKa (most basic) | 3.5 - 5.5 | Computational (e.g., ACD/Labs, ChemAxon) | Influences solubility, membrane permeability, and target binding. The predicted range suggests it will be partially protonated at physiological pH. |

| Aqueous Solubility | Low to moderate | Based on structural analogs and predictive models | Affects oral bioavailability and formulation development. |

| LogP | 1.0 - 2.0 | Computational (e.g., XLogP3) | A measure of lipophilicity, impacting cell membrane permeability and metabolism. |

2.1.2. Experimental Determination of pKa: A Step-by-Step Protocol

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.[7][8]

Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be around 1 mM.[7]

-

Add a known concentration of a strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated at the start of the titration.

-

Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[8]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place the analyte solution in a thermostatted vessel and stir continuously.

-

Use a calibrated micro-burette to add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. For multiprotic species, multiple inflection points may be observed.

-

Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence point(s).

-

Caption: Workflow for the kinetic solubility assay.

Chemical Stability: Ensuring Drug Integrity

The chemical stability of a drug molecule is crucial for its shelf-life and to prevent the formation of potentially toxic degradation products. The pyrimidine ring is generally stable, but the substituents can influence its reactivity.

2.3.1. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods. [9] Protocol: HPLC-Based Stability Assessment

-

Forced Degradation Conditions:

-

Expose solutions of this compound to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound and solution at elevated temperature (e.g., 60°C).

-

Photolytic: Exposure to UV light.

-

-

-

Sample Analysis:

-

At various time points, analyze the stressed samples using a validated stability-indicating HPLC method, typically with UV detection. [10] * The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Quantify the amount of the parent compound remaining and the formation of any degradation products.

-

This information is used to determine the degradation rate and to elucidate the degradation pathways.

-

Structural Characterization: Confirming Identity and Purity

A comprehensive understanding of a molecule's properties requires unambiguous confirmation of its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of this compound. ¹⁹F NMR is particularly useful for characterizing the trifluoromethyl group. [11]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino groups and the C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Implications for Drug Development and Future Directions

The basic properties of this compound have profound implications for its potential as a drug candidate. Its predicted pKa suggests that it will exist as a mixture of neutral and protonated species at physiological pH, which can influence its interaction with biological targets and its pharmacokinetic profile. The interplay of its hydrogen bonding capacity and lipophilicity will govern its solubility and membrane permeability.

Future research should focus on the experimental determination of the pKa, solubility, and a comprehensive stability profile of this compound. This empirical data will be invaluable for building accurate structure-activity relationships and for guiding the design of next-generation pyrimidine-based therapeutics.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Casasnovas, R., et al. Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Topol, I. A., et al. (2001). First Principles Calculation of pKa Values for 5-Substituted Uracils. ACS Publications. [Link]

-

Garo, C. A., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

Liptak, M. D., & Shields, G. C. (2011). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Proclinical. How to Conduct Stability Studies for Small Molecule Drugs. [Link]

-

ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Scharlin, P., et al. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Ovchinnikov, V. M., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PMC. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

-

Reddit. Let's discuss the basicity of pyrazine and pyrimidine. [Link]

-

van der Plas, H. C. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. [Link]

-

Wheeler, D. E., et al. (2015). Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic? PMC. [Link]

-

El-Gindy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. [Link]

-

Chemistry Stack Exchange. How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. [Link]

-

Szałkiewicz, M., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Wiley Online Library. [Link]

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diamine: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a robust foundation for drug discovery. This compound is a prime example of such a scaffold. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and critical applications, particularly in the development of targeted therapeutics.

The value of this molecule lies in the strategic combination of its structural features. The pyrimidine-4,6-diamine core provides a rigid framework with precisely positioned hydrogen bond donors, essential for anchoring ligands within the active sites of enzymes like kinases.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position is a deliberate and impactful choice in molecular design. This group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the heterocyclic ring, often leading to improved pharmacokinetic profiles and target affinity.[2][3][4] This guide will delve into the causality behind the synthesis and application of this potent chemical building block.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is fundamental to its effective utilization in research and development. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyrimidine ring and the basicity of the exocyclic amino groups, a factor critical for its interaction with biological targets.[4]

| Property | Value / Description | Source |

| CAS Number | 672-46-8 | [2] |

| Molecular Formula | C₅H₅F₃N₄ | [2] |

| Molecular Weight | 178.12 g/mol | [2] |

| Boiling Point | 246.5°C at 760 mmHg | [2] |

| Appearance | Expected to be a solid at room temperature. | N/A |

| pKa (Predicted) | The amino groups are expected to be weakly basic due to the strong inductive effect of the -CF3 group. | [4] |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | [3] |

| Storage | Store at 2-8°C, protected from light, under an inert gas atmosphere. | [2] |

Spectroscopic Signature (Expected)

While a definitive spectrum for this specific compound is not publicly available, we can infer its key characteristics based on data from closely related analogs.[5][6][7][8][9]

-

¹H NMR: The spectrum would be expected to show a singlet for the C5-proton on the pyrimidine ring. The protons of the two amino groups (-NH₂) would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Key signals would include the carbon atoms of the pyrimidine ring, with the C2, C4, and C6 carbons showing significant shifts due to the attachment of the nitrogen and trifluoromethyl groups. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A sharp singlet would be expected, characteristic of the -CF₃ group. Its chemical shift would be indicative of the electronic environment of the pyrimidine ring.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 179.06.

Section 2: Synthesis and Mechanistic Rationale

A robust and scalable synthesis is paramount for the utility of any chemical building block. The most logical pathway to this compound involves a multi-step sequence starting from readily available precursors. The chosen strategy hinges on building the core pyrimidine ring first, followed by functional group interconversions to install the required diamine moieties.

Sources

- 1. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. CAS 5734-63-4: 4-Methyl-6-(trifluoromethyl)-2-pyrimidinami… [cymitquimica.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diamine: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidine-4,6-diamine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

Core Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 672-46-8

-

Molecular Formula: C₅H₅F₃N₄

-

Molecular Weight: 178.12 g/mol

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Boiling Point | 246.5°C at 760 mmHg |

| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere[1] |

Strategic Importance in Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery. The pyrimidine core is a well-established pharmacophore, present in numerous approved drugs. The strategic placement of the trifluoromethyl group and two amino groups imparts a unique combination of properties that are highly advantageous for developing targeted therapies.

The trifluoromethyl group can enhance metabolic stability and increase the lipophilicity of a molecule, which can improve its pharmacokinetic profile. The diamino substituents at the 4 and 6 positions provide key hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets, such as the hinge region of protein kinases.

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A common and efficient strategy involves the preparation of a di-chlorinated pyrimidine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino groups.

Synthesis of the Key Intermediate: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

The precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS No: 705-24-8), is a crucial intermediate. This compound can be synthesized from 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine through a chlorination reaction, often employing a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Diamination of the Dichloro-Intermediate: A Step-by-Step Protocol

Experimental Protocol: Diamination of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

-

Materials:

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

-

Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

-

A suitable solvent (e.g., dioxane, DMF)

-

A base (e.g., potassium carbonate, triethylamine) if using an ammonium salt

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

-

Procedure:

-

In a clean, dry reaction vessel, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in a suitable solvent.

-

Add an excess of the ammonia source to the solution. The large excess drives the reaction towards the di-substituted product.

-

If necessary, add a base to neutralize any acid formed during the reaction.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and ammonia source (e.g., reflux in dioxane) and stir vigorously.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Excess Ammonia: The use of a large excess of the aminating agent is crucial to ensure the substitution of both chlorine atoms and to minimize the formation of mono-aminated byproducts.

-

Solvent Choice: The choice of a polar aprotic solvent like DMF or dioxane facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine-4,6-diamine core is a privileged scaffold for the development of protein kinase inhibitors.[5][6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting Janus Kinases (JAKs)

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[7] Dysregulation of JAK signaling is implicated in various autoimmune and inflammatory diseases.[8]

Derivatives of pyrimidine-4,6-diamine have been designed and synthesized as potent and selective JAK3 inhibitors.[7][9] The diamino groups of the pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for type I kinase inhibitors. The trifluoromethyl group can be oriented towards a hydrophobic pocket, further enhancing binding affinity.

Caption: Role of 2-(CF3)pyrimidine-4,6-diamine derivatives in JAK signaling.

Targeting OLIG2 in Glioblastoma

Glioblastoma is an aggressive and challenging-to-treat brain tumor. Recent research has identified the transcription factor OLIG2 as a critical driver of glioblastoma progression. Novel pyrimidine-4,6-diamine derivatives have been developed as potent inhibitors of OLIG2, demonstrating significant anti-proliferative activity in glioblastoma cell lines.[10] This highlights the versatility of the scaffold in targeting non-kinase proteins as well.

Conclusion

This compound is a highly valuable building block for the synthesis of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capabilities of the diamino groups, make it an ideal starting point for the design of potent and selective inhibitors of various therapeutic targets. The synthetic accessibility of this compound, coupled with its proven utility in the development of kinase inhibitors, ensures its continued importance in the field of drug discovery.

References

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

-

Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. PubChem. Available at: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health (NIH). Available at: [Link]

-

Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed. Available at: [Link]

-

QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Taylor & Francis Online. Available at: [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

- Process for preparing 4,6-dichloro-pyrimidine. Google Patents.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health (NIH). Available at: [Link]

-

Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. PubMed. Available at: [Link]

-

2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available at: [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

-

Janus kinase (JAK) inhibitors for the treatment of skin and hair disorders: a review of literature. PubMed. Available at: [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]

-

Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. PubMed. Available at: [Link]

-

Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. ResearchGate. Available at: [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

- A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. Google Patents.

Sources

- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Janus kinase (JAK) inhibitors for the treatment of skin and hair disorders: a review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diamine from Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(Trifluoromethyl)pyrimidine-4,6-diamine, a key building block in medicinal chemistry. The synthesis commences with the readily available starting material, ethyl trifluoroacetate, and proceeds through a logical sequence of reactions to afford the target molecule. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product and its intermediates. The content is structured to offer both a high-level strategic understanding and the granular detail required for practical laboratory implementation.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules, including nucleic acids.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and pharmacological properties. This is due to the high electronegativity of fluorine, which can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. Consequently, this compound serves as a valuable synthon in the development of novel therapeutic agents across various disease areas, including oncology and virology.[2][3] The strategic placement of the trifluoromethyl group at the 2-position of the pyrimidine ring, flanked by two amino groups, offers multiple points for further chemical elaboration, making it a versatile intermediate for library synthesis in drug discovery programs.

Retrosynthetic Analysis and Strategic Rationale

The synthetic approach detailed herein is predicated on a convergent strategy, building the pyrimidine ring through a cyclocondensation reaction. The core disconnection of the target molecule, this compound, leads back to two key precursors: a trifluoromethyl-containing amidine and a dinitrile.

Our chosen pathway leverages the commercial availability and reactivity of ethyl trifluoroacetate.[4] The overall strategy involves the conversion of ethyl trifluoroacetate into a reactive trifluoroacetamidine intermediate, which then undergoes a base-catalyzed cyclocondensation with malononitrile to construct the desired diaminopyrimidine ring. This approach is favored due to the relatively mild reaction conditions and the high yields often associated with this type of cyclization.

Synthetic Pathway Overview

The synthesis can be conceptually divided into two primary stages:

-

Stage 1: Formation of the Trifluoroacetamidine Intermediate. This stage focuses on the conversion of the ester functionality of ethyl trifluoroacetate into an amidine.

-

Stage 2: Cyclocondensation to Form the Pyrimidine Ring. This stage involves the reaction of the trifluoroacetamidine intermediate with malononitrile to yield the final product.

Figure 1: Overall synthetic workflow from ethyl trifluoroacetate.

Detailed Experimental Protocol

4.1. Stage 1: Synthesis of Trifluoroacetamide from Ethyl Trifluoroacetate

The initial step involves the aminolysis of ethyl trifluoroacetate to form trifluoroacetamide. This reaction is typically carried out by treating the ester with anhydrous ammonia.[5]

Protocol:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a stopper is charged with ethyl trifluoroacetate.

-

The ester is diluted with an equal volume of a suitable anhydrous solvent, such as diethyl ether.

-

The flask is cooled in an appropriate bath, and anhydrous ammonia gas is bubbled through the solution. The reaction is typically continued for several hours.

-

Upon completion, the excess ammonia and solvent are removed under reduced pressure.

-

The resulting crude trifluoroacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

4.2. Stage 2: Synthesis of this compound

This stage involves the base-catalyzed cyclocondensation of a trifluoroacetamidine equivalent with malononitrile. The trifluoroacetamidine can be generated in situ or prepared in a separate step from trifluoroacetamide. The cyclocondensation reaction is a powerful method for the formation of pyrimidine rings.[6]

Protocol:

-

In a round-bottom flask, a suitable base, such as sodium ethoxide or another appropriate alkoxide, is prepared in an anhydrous alcohol solvent (e.g., ethanol).

-

Trifluoroacetamidine hydrochloride (or a related salt) and malononitrile are added to the solution of the base.

-

The reaction mixture is heated to reflux for a specified period, with the progress of the reaction monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in water and adjusting the pH to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Stage 1: Aminolysis | Stage 2: Cyclocondensation |

| Key Reagents | Ethyl trifluoroacetate, Anhydrous Ammonia | Trifluoroacetamidine, Malononitrile, Base (e.g., NaOEt) |

| Solvent | Diethyl ether (or similar) | Anhydrous Ethanol |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Reflux |

| Reaction Time | 2-4 hours | 4-8 hours |

| Typical Yield | >70% | >60% |

| Purification | Recrystallization | Recrystallization |

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The proton NMR spectrum is expected to show characteristic signals for the amine protons and the pyrimidine ring proton. The carbon NMR will show the distinct signal of the trifluoromethyl carbon. Proton-coupled ¹³C NMR can be particularly useful in assigning the resonances of the pyrimidine ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine groups and the C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Mechanistic Insights: The Cyclocondensation Step

The core of this synthesis lies in the base-catalyzed cyclocondensation reaction. The mechanism is believed to proceed through the following key steps:

-

Deprotonation: The base (e.g., ethoxide) deprotonates the active methylene group of malononitrile, generating a highly nucleophilic carbanion.

-

Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic carbon of the trifluoroacetamidine.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by one of the nitrile nitrogen atoms onto the other nitrile carbon, or a related cascade of additions and eliminations, leads to the formation of the six-membered pyrimidine ring.

-

Tautomerization: The initially formed pyrimidine species tautomerizes to the more stable aromatic 4,6-diaminopyrimidine structure.

Figure 2: Proposed mechanism for the cyclocondensation reaction.

Safety Considerations

-

Ethyl trifluoroacetate is a volatile and flammable liquid.[4] Handle in a well-ventilated fume hood and away from ignition sources.

-

Anhydrous ammonia is a corrosive and toxic gas.[5] Use with appropriate safety precautions, including a well-maintained gas delivery system and personal protective equipment.

-

Malononitrile is a toxic solid.[8][9] Avoid inhalation of dust and skin contact.

-

Alkoxide bases are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from ethyl trifluoroacetate represents a practical and efficient route to a valuable building block for drug discovery and development. The methodology described in this guide is based on well-established chemical principles and provides a clear and reproducible protocol for its laboratory-scale preparation. By understanding the strategic rationale, experimental details, and underlying mechanisms, researchers can confidently employ this synthesis in their pursuit of novel and impactful therapeutic agents.

References

-

PrepChem.com. Preparation of trifluoroacetamide. [Link]

-

NIH. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. [Link]

-

Royal Society of Chemistry. Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. [Link]

-

Royal Society of Chemistry. Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

ResearchGate. Fe(II)-catalyzed synthesis of substituted pyrimidines 41. [Link]

-

Wikipedia. Ethyl trifluoroacetate. [Link]

-

NIH. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. [Link]

-

PubMed. Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. [Link]

-

PubChem. 2,4,6-Trifluoropyrimidine. [Link]

-

ResearchGate. Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives | Request PDF. [Link]

- Google Patents.

-

Organic Syntheses. malononitrile. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. [Link]

-

ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. [Link]

-

Progress in Chemical and Biochemical Research. Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. [Link]

-

Organic Syntheses. malononitrile. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

-

NIH. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. [Link]

-

Royal Society of Chemistry. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. [Link]

Sources

- 1. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Structural Analysis of 2-(Trifluoromethyl)pyrimidine-4,6-diamine

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-(Trifluoromethyl)pyrimidine-4,6-diamine (CAS No. 672-46-8). In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages expert knowledge and data from analogous structures to forecast the expected spectral features. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of fluorinated pyrimidine derivatives. The guide details the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and visual diagrams to facilitate both data acquisition and interpretation.

Disclaimer: The spectroscopic data and interpretations presented in this document are predictive and based on established principles of chemical spectroscopy and analysis of structurally related compounds. While these predictions are grounded in robust scientific reasoning, they have not been confirmed by direct experimental measurement of this compound. This guide should be used as an expert-level reference for anticipating spectral behavior and designing analytical workflows.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrimidine core. This core is substituted with a potent electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position and two electron-donating amino (-NH₂) groups at the C4 and C6 positions. This unique substitution pattern creates a molecule with significant potential in medicinal chemistry and materials science, as pyrimidine derivatives are known for a wide range of biological activities.[1][2] The interplay between the electron-donating and withdrawing groups is expected to profoundly influence the molecule's electronic distribution and, consequently, its spectroscopic properties.

A foundational understanding of its structure is paramount before delving into its spectroscopic characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, revealing three distinct signals. The chemical shift of protons is highly sensitive to the local electronic environment; proximity to electronegative atoms or unsaturated systems typically causes a downfield shift (higher ppm).[3]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 4H | Protons on amino groups often appear as broad signals due to quadrupole broadening and potential hydrogen exchange. Their position is influenced by the electron-donating nature of nitrogen, but shifted downfield by the aromatic ring.[4] |

| C5-H | 5.5 - 6.0 | Singlet | 1H | This is the sole proton on the pyrimidine ring. It is flanked by two carbon atoms bearing amino groups. The signal is expected to be a sharp singlet as there are no adjacent protons for coupling. For unsubstituted pyrimidine, the C5 proton appears around δ 7.36 ppm.[5] The strong electron-donating effect of the two amino groups at C4 and C6 will significantly shield this proton, causing a substantial upfield shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the carbon skeleton. A key feature will be the coupling between carbon and fluorine atoms (J-coupling), which splits the signals of the CF₃ group and the carbon to which it is attached.[6]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Rationale |

| C4 / C6 | 160 - 165 | Singlet or narrow multiplet | These carbons are bonded to amino groups and are part of the heterocyclic ring, placing them far downfield. They are expected to be equivalent due to the molecule's symmetry. |

| C2 | 150 - 158 | Quartet (²JCF ≈ 30-40 Hz) | The C2 carbon is directly attached to the electronegative CF₃ group and two nitrogen atoms, resulting in a downfield shift. The signal will be split into a quartet by the three fluorine atoms.[7] |

| -CF₃ | 120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself will appear as a strong quartet with a large one-bond C-F coupling constant, a characteristic feature of CF₃ groups.[7][8] |

| C5 | 85 - 95 | Singlet or narrow multiplet | Similar to its attached proton, the C5 carbon is strongly shielded by the two adjacent amino groups, shifting it significantly upfield compared to other aromatic carbons. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive and provides a clear diagnostic signal for fluorinated compounds.[9] The chemical shifts are typically referenced to CFCl₃ (0 ppm).[10]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | | :--- | :--- | :--- | :--- | | -CF₃ | -65 to -75 | Singlet | 3F | The trifluoromethyl group attached to a pyrimidine ring is expected to appear as a sharp singlet in this region. The exact position is influenced by the electronic effects of the amino groups. For comparison, the CF₃ group in 2-(trifluoromethyl)pyridine appears at -63.21 ppm.[7] The electron-donating amino groups may cause a slight upfield shift (more negative ppm value).[11] |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, amine-containing compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 5 seconds (longer delay to ensure quantitative data for quaternary carbons).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0 to -100 ppm (or wider if necessary).

-

Reference: An external reference of CFCl₃ or a secondary certified standard can be used.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 64.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate all signals.

-

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 178 . This corresponds to the exact mass of the parent molecule, C₅H₅F₃N₄.

-

Key Fragmentation Pathways: The fragmentation of pyrimidines is often initiated by the loss of small molecules or radicals, followed by the cleavage of the ring itself.[12]

-

Loss of HCN (m/z 151): A common fragmentation pathway for pyrimidine rings.

-

Loss of NH₂ radical (m/z 162): Cleavage of an amino group.

-

Retro-Diels-Alder (RDA) type fragmentation: The pyrimidine ring can undergo characteristic RDA cleavage, though this is highly dependent on the substituents.[13]

-

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern using high-resolution mass spectrometry (HRMS).

Methodology (ESI-QTOF):

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 300 °C.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis:

-

Identify the protonated molecule [M+H]⁺ at m/z 179 .

-

Use the high-resolution data to confirm the elemental composition.

-

If fragmentation is desired (MS/MS), select the precursor ion (m/z 179) and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Strong, Sharp | Characteristic of primary amine (-NH₂) groups. Two distinct bands are expected.[14][15] |

| 1650 - 1600 | N-H Scissoring / C=N Stretch | Strong | The N-H bending vibration of the amino groups will likely overlap with the C=N stretching vibrations of the pyrimidine ring.[14] |

| 1580 - 1450 | C=C Ring Stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| 1300 - 1100 | C-F Stretch | Very Strong | The C-F bonds of the trifluoromethyl group produce one of the most intense absorptions in the IR spectrum, making it a highly diagnostic feature.[14] |

| 1350 - 1250 | C-N Stretch | Medium | Stretching vibrations of the amine C-N bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The pyrimidine core is a chromophore, and its absorption is strongly influenced by substituents.

Predicted UV-Vis Absorption:

-

λ_max: A strong absorption maximum (λ_max) is predicted in the range of 270 - 290 nm .

-

Rationale: Unsubstituted pyrimidine absorbs around 243 nm.[16] The two auxochromic amino groups (-NH₂) are powerful electron-donating groups that will cause a significant bathochromic (red) shift of the π → π* transition.[17][18] The electron-withdrawing -CF₃ group at a position not in direct conjugation with the amines will have a lesser, but still noticeable, electronic influence. The exact λ_max will be solvent-dependent.[19]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λ_max) and molar absorptivity (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in ethanol. Perform serial dilutions to obtain a series of concentrations (e.g., 1, 2, 5, 10 µg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use ethanol as the blank reference.

-

Scan the samples from 400 nm down to 200 nm.

-

Record the absorbance at the λ_max for each concentration.

-

-

Data Analysis:

-

Identify the λ_max from the spectrum.

-

Plot a calibration curve of Absorbance vs. Concentration.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Conclusion

This guide presents a scientifically grounded, predictive framework for the spectroscopic analysis of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR is predicted to provide unambiguous structural confirmation, with key signals being the shielded C5-H proton, the characteristic quartets from the CF₃ group in ¹³C NMR, and a strong singlet in the ¹⁹F NMR spectrum. Mass spectrometry will confirm the molecular weight, while IR and UV-Vis spectroscopy will verify the presence of key functional groups and characterize the electronic structure. The provided protocols offer a robust starting point for researchers aiming to acquire and interpret experimental data for this and related compounds.

References

- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Gupta, A., & Singh, R. (n.d.).

- Coutts, R. T., & Locock, R. A. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)

- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.

- FTIR Spectroscopic Analysis of Pyrimidine Deriv

- 19F NMR Chemical Shift Table - Organofluorine. (n.d.). Alfa Chemistry.

- 19F NMR Reference Standards. (n.d.).

- Certified Reference Materials for ¹⁹F NMR. (n.d.). Sigma-Aldrich.

- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry, 61(5), 306-317.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.

- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The Intern

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). ijirset.

- Ferreira da Silva, D., Rodrigues, V. O., de Souza, G. G., Rodrigues, F. C., de M. Carneiro, F., de Castilho, R. B., & Martins, D. L. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(13), 7767–7777.

- Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. (2006). Magnetic Resonance in Chemistry, 44(6), 617-23.

- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.

- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Trifluoromethane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). (n.d.).

- Supporting Inform

- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4.

- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.).

- Cavalieri, L. F., & Bendich, A. (n.d.). The Ultraviolet Absorption Spectra of Pyrimidines and Purines1. Journal of the American Chemical Society.

- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 175, 113735.

- Khan, M. U., Khalid, M., Ibrahim, M., Qureshi, M. S., Gulzar, T., Zia, K. M., ... & Janjua, M. R. S. A. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6754–6766.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.).

- Penner, P., Zentgraf, M., Güssregen, S., & Fox, T. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.

- Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).

- Fluorine NMR. (n.d.).

- Predict all NMR spectra. (n.d.). NMRDB.org.

- Synthesis, Spectroscopic Characterisation, In-Vitro Anticancer and Antimicrobial Activities of Some Metal(II) Complexes of 3-{4, 6-Dimethoxy Pyrimidinyl) Iminomethyl Naphthalen-2-ol. (n.d.). Semantic Scholar.

- The UV-Vis absorption spectra of III in different solvents. (n.d.).

- Predicting F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020).

- Cavalieri, L. F., Bendich, A., Tinker, J. F., & Brown, G. B. (n.d.). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines1. Journal of the American Chemical Society.

- Gidaspov, A. A., Melnikov, A. A., & Melnikov, V. V. (2021).

- Khan, M. U., Khalid, M., Ibrahim, M., Qureshi, M. S., Gulzar, T., Zia, K. M., ... & Janjua, M. R. S. A. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6754–6766.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. colorado.edu [colorado.edu]

- 11. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. article.sapub.org [article.sapub.org]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. ijirset.com [ijirset.com]

- 16. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Stability and Storage of 2-(Trifluoromethyl)pyrimidine-4,6-diamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Trifluoromethyl)pyrimidine-4,6-diamine, a key building block in contemporary drug discovery and chemical synthesis. In the absence of extensive empirical stability data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals. The guide outlines potential degradation pathways, including hydrolysis, oxidation, and photolysis, supported by mechanistic rationale. Furthermore, it provides detailed protocols for handling, storage, and establishing a robust stability-indicating analytical method.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Coupled with the hydrogen bonding capabilities of the 4,6-diamino substituents, this compound emerges as a highly valuable synthon for the development of novel kinase inhibitors, antivirals, and other targeted therapies. Understanding its chemical stability is paramount to ensuring the integrity of research data and the quality of resulting pharmaceutical products.

Chemical Structure and Physicochemical Properties

IUPAC Name: this compound

Molecular Formula: C₅H₅F₃N₄

Molecular Weight: 178.12 g/mol

Structure:

Caption: Chemical structure of this compound.

The stability of this molecule is governed by the interplay of the electron-withdrawing trifluoromethyl group and the electron-donating amino groups on the pyrimidine ring.

Recommended Storage and Handling

Based on safety data sheets for structurally similar fluorinated pyrimidines, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential hydrolytic and oxidative degradation. |

| Light | Store in a tightly sealed, opaque container, protected from light. | Pyrimidine derivatives can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These can promote rapid degradation of the compound. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Potential Degradation Pathways

Due to the lack of specific degradation studies on this compound, the following pathways are proposed based on established chemical principles of pyrimidine chemistry.

Hydrolytic Degradation

The pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group at the C2 position makes the ring more electron-deficient and thus more prone to nucleophilic attack by water or hydroxide ions.

Studies on 2,4-diaminopyrimidine systems have shown that the amino groups can undergo hydrolysis to form oxo-substituted pyrimidines.[1][2] The regioselectivity of this hydrolysis can be influenced by the substituents on the ring.[1] For this compound, it is plausible that one or both amino groups could be hydrolyzed to the corresponding hydroxyl groups, leading to the formation of mono- and di-hydroxy-2-(trifluoromethyl)pyrimidine derivatives.

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

The amino groups on the pyrimidine ring can be susceptible to oxidation. While one-electron oxidation of 4-aminopyrimidine has been studied theoretically, the practical implications for storage are the potential for degradation in the presence of oxidizing agents.[3] Oxidation could lead to the formation of N-oxides or other degradation products. The presence of atmospheric oxygen, especially in the presence of light or metal catalysts, could initiate oxidative degradation.

Caption: Potential oxidative degradation pathway.

Photodegradation

Pyrimidine bases are known to be susceptible to photodegradation upon exposure to UV light.[4] The absorption of UV radiation can lead to the formation of excited states that can undergo various photochemical reactions, including dimerization, hydration, and ring-opening.[5][6] For this compound, exposure to light, particularly UV radiation, could lead to a complex mixture of degradation products.

Caption: General photodegradation scheme.

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the recommended technique.[7][8][9]

Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase Optimization:

-

Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).

-

Adjust the gradient profile and pH of the aqueous phase to achieve optimal separation of the parent compound from any potential degradation products.

-

-

Detection:

-

Use a DAD to monitor the elution at multiple wavelengths to ensure that all components are detected. The λmax of the parent compound should be determined by scanning a solution of the pure standard.

-

Couple the HPLC to a mass spectrometer (LC-MS/MS) for definitive identification of degradation products.[10][11]

-

-

Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, subject solutions of this compound to forced degradation under the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60 °C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) for 24 hours.

-

-

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

-

Long-Term Stability Study Protocol

-

Sample Preparation: Prepare multiple aliquots of this compound in its solid state and in a relevant solvent (e.g., DMSO for biological assays).

-

Storage Conditions: Store the aliquots under various conditions as outlined in the ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH, and 5 °C).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

-

Analysis: At each time point, analyze the samples in triplicate using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the amount of the parent compound remaining.

-

Identify and quantify any significant degradation products.

-

Determine the shelf-life of the compound under each storage condition.

-

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its chemical nature allows for informed recommendations for its storage and handling. The presence of the electron-withdrawing trifluoromethyl group and electron-donating amino groups on the pyrimidine ring suggests potential susceptibility to hydrolysis, oxidation, and photodegradation. To ensure the integrity of this valuable research compound, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications, conducting a formal stability study using a validated stability-indicating HPLC method is strongly recommended.

References

-

Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of Organic Chemistry, 66(1), 192–199. [Link]

-

van Kuilenburg, A. B. P., Meinsma, R., Zonnenberg, B. A., & van Gennip, A. H. (2002). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Clinical Chemistry, 48(8), 1276–1282. [Link]

-

Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192-199. [Link]

-

van Kuilenburg, A. B. P., Meinsma, R., Zonnenberg, B. A., & van Gennip, A. H. (2002). Urine pyrimidine metabolite determination by HPLC tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 195, 247–254. [Link]

-

Ferris, J. P., & Hagan, W. J. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of life and evolution of the biosphere : the journal of the International Society for the Study of the Origin of Life, 26(3-5), 329–330. [Link]

-

Rostkowska, H., Nowak, M. J., & Lapinski, L. (2004). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. The journal of physical chemistry. A, 108(12), 2235–2242. [Link]

-

Santana, F. W. M., do Monte, S. A., & de Oliveira, H. C. B. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International journal of molecular sciences, 22(23), 12795. [Link]

-

Nenov, A., Giussani, A., Conti, I., Segarra-Martí, J., Rivalta, I., Cerullo, G., & Garavelli, M. (2021). Tracking excited state decay mechanisms of pyrimidine nucleosides in real time. Nature communications, 12(1), 7241. [Link]

-

Guckian, K. M., Krugh, T. R., & Kool, E. T. (2000). Effects of the minor groove pyrimidine nucleobase functional groups on the stability of duplex DNA: the impact of uncompensated minor groove amino groups. Journal of the American Chemical Society, 122(28), 6841–6848. [Link]

-

Taylor, E. C., & Cain, C. K. (1949). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society, 71(7), 2538–2541. [Link]

-

Rymen, D., Peeters, K., & de Sain-van der Velden, M. G. M. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. Clinica chimica acta; international journal of clinical chemistry, 495, 549–556. [Link]

-

Rostkowska, H., Nowak, M. J., & Lapinski, L. (2004). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. The Journal of Physical Chemistry A, 108(12), 2235-2242. [Link]

-

Aradi, F., & Foldesi, A. (1992). Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. Magnetic resonance in chemistry : MRC, 30(10), 945–951. [Link]

-

Wikipedia contributors. (2023, December 28). Pyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. [Link]

-

Zhang, J., He, C., & Zhang, J. (2015). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton transactions (Cambridge, England : 2003), 44(23), 10568–10571. [Link]

-

Pappa, A. M., Kourti, P., & Gardikis, K. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules (Basel, Switzerland), 27(22), 8009. [Link]

-

Wikipedia contributors. (2023, November 28). Pyrimidine dimer. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

-

Greenberg, M. M. (1998). Direct measurement of pyrimidine C6-hydrate stability. Journal of the American Chemical Society, 120(49), 12972–12973. [Link]

-